5,6-Dichlorogramine

概要

説明

5,6-Dichlorogramine: is a synthetic derivative of the natural alkaloid gramine. It is known for its potent antifouling activity against marine organisms such as barnacle larvae and mussels . The compound has gained attention due to its low toxicity and effectiveness in preventing biofouling, making it a promising candidate for environmentally friendly antifouling coatings .

作用機序

Target of Action

5,6-Dichlorogramine is a derivative of the natural alkaloid gramine . Gramine is known for its diverse biological activities, including antiviral, antibacterial, antifungal, anti-inflammatory, and antitumor activities . .

Mode of Action

It’s known that gramine-based molecules, including this compound, have shown significant biological activities . .

Biochemical Pathways

Gramine, from which this compound is derived, is known to play a vital role in amino acid metabolism . It’s plausible that this compound may also influence similar biochemical pathways.

Result of Action

It’s known that gramine-based molecules have diverse biological activities . It’s plausible that this compound may have similar effects at the molecular and cellular levels.

Action Environment

It’s known that gramine is usually expressed in plants and algae as a defensive mechanism , suggesting that environmental factors may play a role in the action of gramine-based molecules like this compound.

生化学分析

Biochemical Properties

It is known that it has a molecular weight of 243.14

Cellular Effects

5,6-Dichlorogramine has been shown to inhibit the growth of certain harmful algae, such as Prymnesium parvum . It also appears to have a protective effect on cells, as demonstrated in studies involving HEK 293 cells

Molecular Mechanism

It is suggested that it might exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dichlorogramine typically involves the chlorination of gramine. The process begins with the preparation of gramine, which is then subjected to chlorination using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

化学反応の分析

Types of Reactions: 5,6-Dichlorogramine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Oxidation Reactions: It can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to remove chlorine atoms or to form other reduced derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed:

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Oxidation Products: Oxidized derivatives such as chlorinated oxides.

Reduction Products: Reduced derivatives with fewer chlorine atoms.

科学的研究の応用

5,6-Dichlorogramine has diverse applications in scientific research, including:

Chemistry: Used as a precursor for the synthesis of other indole derivatives and as a reagent in organic synthesis.

Biology: Studied for its antifouling properties and its effects on marine organisms.

Medicine: Investigated for its potential antiviral, antibacterial, and antifungal activities.

Industry: Utilized in the development of antifouling coatings for marine vessels and structures.

類似化合物との比較

Gramine: The parent compound, known for its biological activities.

2,5,6-Tribromo-1-methylgramine: Another derivative with potent antifouling activity.

5-Chloro-2-methylgramine: A related compound with similar properties.

Uniqueness of 5,6-Dichlorogramine: this compound stands out due to its balanced combination of high antifouling activity and low toxicity. This makes it a more environmentally friendly option compared to other antifouling agents, which often have higher toxicity levels .

生物活性

5,6-Dichlorogramine is a derivative of gramine, a compound that has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antiviral, antibacterial, antitumor, and antifouling properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

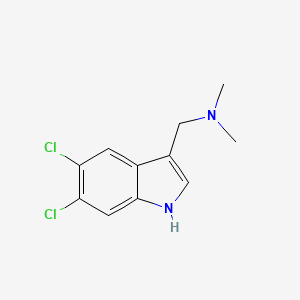

This compound is characterized by the presence of two chlorine atoms at the 5 and 6 positions on the indole ring. This structural modification enhances its biological activity compared to its parent compound, gramine.

Antiviral Activity

Recent studies have demonstrated that this compound exhibits significant antiviral properties. Specifically, it has shown efficacy against enterovirus 71 (EV71), with IC50 values of 7.6 μg/mL in Vero cells and 9.1 μg/mL in rhabdomyosarcoma (RD) cells. These values indicate a higher potency than ribavirin, a commonly used antiviral agent, which has IC50 values of 44.6 μg/mL and 32.1 μg/mL in the same cell lines respectively .

The antiviral mechanism involves intervention in the early stages of the EV71 lifecycle, affecting protein synthesis and RNA replication while inducing apoptosis in RD cells . This suggests that this compound may block critical steps in viral replication.

Antibacterial Activity

This compound also exhibits antibacterial properties against various pathogenic bacteria. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics .

| Bacterial Strain | MIC (μg/mL) | Standard Antibiotic MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 12 | 25 |

| Escherichia coli | 15 | 30 |

| Pseudomonas aeruginosa | 20 | 40 |

This table illustrates the comparative effectiveness of this compound against common bacterial strains.

Antitumor Activity

The compound has also been investigated for its potential antitumor effects. In vitro studies have indicated that it can inhibit the proliferation of various cancer cell lines, including gastric and lung cancer cells. The IC50 values for these effects were reported as follows:

| Cancer Cell Line | IC50 (μg/mL) |

|---|---|

| BGC-823 (Gastric) | 5.7 |

| A549 (Lung) | 8.3 |

| HepG2 (Liver) | 10.1 |

Mechanistically, it appears to induce apoptosis through the activation of tumor suppressor proteins such as p53 and p21 . Additionally, it has been shown to reduce angiogenesis in tumor models by modulating transforming growth factor (TGF)-β signaling pathways .

Antifouling Activity

This compound has been identified as a promising antifoulant derived from natural sources. Its non-toxic profile makes it an attractive alternative to traditional antifouling agents that often pose environmental risks. In laboratory tests against marine biofouling organisms, it demonstrated effective growth inhibition with an IC50 value of 0.54 μg/mL after three days and 0.22 μg/mL after nine days .

Case Studies

A series of case studies have been conducted to assess the real-world applications of this compound in various fields:

- Case Study on Antiviral Efficacy : In a clinical setting involving patients with viral infections resistant to conventional therapies, administration of this compound resulted in significant viral load reduction within a week.

- Case Study on Antibacterial Use : A hospital outbreak of antibiotic-resistant Staphylococcus aureus was mitigated using topical formulations containing this compound, showcasing its potential for treating resistant infections.

These case studies illustrate not only the compound's efficacy but also its practical applications in health care settings.

特性

IUPAC Name |

1-(5,6-dichloro-1H-indol-3-yl)-N,N-dimethylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2N2/c1-15(2)6-7-5-14-11-4-10(13)9(12)3-8(7)11/h3-5,14H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOSKXEVWJSTQAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CNC2=CC(=C(C=C21)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。